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molecular formula C11H15NO5S2 B8344701 4-(3-Hydroxypropylthio)-3-methoxycarbonylbenzenesulfonamide CAS No. 108966-66-1

4-(3-Hydroxypropylthio)-3-methoxycarbonylbenzenesulfonamide

Cat. No. B8344701
M. Wt: 305.4 g/mol
InChI Key: SYBOVEKRUUVUTO-UHFFFAOYSA-N
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Patent
US04678855

Procedure details

4-(3-hydroxypropylthio)-3-carboxybenzene-sulfonamide (15 g, 0.0515 mol) and concentrated H2SO4 (4 ml) were dissolved in methanol (150 ml) and refluxed on a steam bath for about 5 hours. The solvent was removed and the residue was treated with water. The mixture was extracted with ethylacetate, which was washed with water, saturated sodium bicarbonate, water and brine. After drying, removal of the solvent left a tannish solid. Recrystallization from 1,2-dichloroethane gave 13.5 g of a white solid. M.p.=123°-125°.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([S:12]([NH2:15])(=[O:14])=[O:13])=[CH:8][C:7]=1[C:16]([OH:18])=[O:17].OS(O)(=O)=O.[CH3:24]O>>[OH:1][CH2:2][CH2:3][CH2:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([S:12]([NH2:15])(=[O:14])=[O:13])=[CH:8][C:7]=1[C:16]([O:18][CH3:24])=[O:17]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OCCCSC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O
Name
Quantity
4 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed on a steam bath for about 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
the residue was treated with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethylacetate, which
WASH
Type
WASH
Details
was washed with water, saturated sodium bicarbonate, water and brine
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
removal of the solvent
WAIT
Type
WAIT
Details
left a tannish solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from 1,2-dichloroethane

Outcomes

Product
Name
Type
product
Smiles
OCCCSC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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